2-{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]piperazin-1-YL}acetonitrile
Overview
Description
2-{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]piperazin-1-YL}acetonitrile is a synthetic compound known for its selective antagonistic activity on estrogen receptor β (ERβ). This compound is used extensively in scientific research to study the function and behavior of estrogen receptors, particularly ERβ, due to its high selectivity and potency .
Mechanism of Action
Target of Action
The primary target of {4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile is believed to be specific receptors or enzymes involved in cellular signaling pathways. These targets often include kinases or other regulatory proteins that play crucial roles in cell proliferation, differentiation, and survival .
Mode of Action
This compound interacts with its targets by binding to the active site or allosteric sites, leading to inhibition or modulation of the target’s activity. This interaction can result in the alteration of downstream signaling pathways, effectively disrupting processes such as cell cycle progression or apoptosis .
Biochemical Pathways
The affected biochemical pathways typically include those involved in cell growth and survival, such as the PI3K/AKT/mTOR pathway or the MAPK/ERK pathway. Inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis, particularly in cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. It is likely to be absorbed through the gastrointestinal tract, distributed widely in the body, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its bioavailability and therapeutic efficacy .
Result of Action
At the molecular level, the action of this compound results in the inhibition of target enzymes or receptors, leading to decreased signaling through critical pathways. At the cellular level, this can result in reduced cell proliferation, induction of apoptosis, and inhibition of tumor growth .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the stability and efficacy of this compound. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or dietary components can affect its absorption and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]piperazin-1-YL}acetonitrile involves multiple steps, starting from the preparation of the pyrazolo[1,5-A]pyrimidine core. The key steps include:
Formation of the pyrazolo[1,5-A]pyrimidine core: This is typically achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents.
Attachment of the piperazine moiety: This is done through nucleophilic substitution reactions.
Final acetonitrile addition: The acetonitrile group is introduced in the last step, often through a nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch reactors: For controlled reaction conditions.
Purification steps: Including crystallization and chromatography to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]piperazin-1-YL}acetonitrile undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine and acetonitrile groups
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogenating agents and nucleophiles like amines and alcohols
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be used for further research and development .
Scientific Research Applications
2-{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]piperazin-1-YL}acetonitrile is widely used in scientific research, particularly in:
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: To investigate the role of estrogen receptors in various biological processes.
Medicine: In the development of new therapeutic agents targeting estrogen receptors, particularly for conditions like cancer and osteoporosis.
Industry: As a precursor for the synthesis of other complex molecules used in pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Similar Compounds
- Propylpyrazoletriol (PPT)
- Methylpiperidinopyrazole (MPP)
- (R,R)-Tetrahydrochrysene ((R,R)-THC)
- Diarylpropionitrile (DPN)
- Prinaberel (ERB-041)
- Liquiritigenin
- Menerba
- WAY-200070
Uniqueness
2-{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]piperazin-1-YL}acetonitrile is unique due to its high selectivity for ERβ over ERα, with a 36-fold selectivity. This makes it a valuable tool for studying ERβ-specific pathways and developing targeted therapies .
Properties
IUPAC Name |
2-[4-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N6/c1-13-12-16(29-10-8-28(7-6-25)9-11-29)30-19(26-13)17(18(27-30)20(22,23)24)14-2-4-15(21)5-3-14/h2-5,12H,7-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEZSNZRLSIIEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC#N)C(F)(F)F)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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